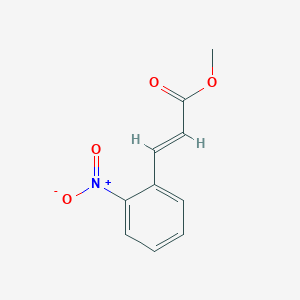

(E)-Methyl 3-(2-nitrophenyl)acrylate

Descripción

Contextualization within Organic Chemistry and Chemical Biology

(E)-Methyl 3-(2-nitrophenyl)acrylate is an organic compound that holds a significant position at the intersection of organic chemistry and chemical biology. smolecule.comresearchgate.net Structurally, it is classified as an α,β-unsaturated ester, featuring a methyl acrylate (B77674) moiety attached to a benzene (B151609) ring substituted with a nitro group at the ortho position. smolecule.comnih.gov This specific arrangement of functional groups—an electron-withdrawing nitro group and a conjugated ester system—renders the molecule a highly versatile building block in organic synthesis. smolecule.comnih.gov The dual functionality allows it to participate in a variety of chemical transformations, making it a valuable precursor for the construction of more complex molecular architectures, particularly heterocyclic compounds. nih.gov

In the realm of chemical biology, the interest in this compound extends beyond its synthetic utility. The presence of the nitroaromatic group, a feature found in numerous biologically active molecules, has prompted investigations into its own potential physiological effects. nih.gov Specifically, research has explored its cytotoxic (cell-killing) effects against certain cancer cell lines, positioning it as a subject of interest for potential therapeutic applications. smolecule.comresearchgate.netresearchgate.net

Significance and Research Trajectory of Nitro-Substituted Acrylates

Nitro-substituted acrylates belong to the broader class of nitro compounds, which have long been recognized for their importance in organic synthesis. The nitro group is one of the strongest electron-withdrawing groups, a property that profoundly influences the reactivity of the molecule to which it is attached. nih.gov This strong inductive and resonance effect decreases the electron density on the aromatic ring and the acrylate double bond, making them susceptible to nucleophilic attack. nih.gov This inherent reactivity makes nitro-substituted compounds valuable synthetic intermediates. nih.gov

The research trajectory of nitro-substituted acrylates has evolved from their use in fundamental organic reactions to their application in more sophisticated synthetic strategies. Initially, compounds like methyl (E)-3-nitroacrylate were recognized as reactive dienophiles in Diels-Alder reactions and as potent acceptors in Michael additions. orgsyn.orgresearchgate.net Contemporary research focuses on harnessing their reactivity in domino or cascade reactions, where multiple bonds are formed in a single operation. This approach provides an efficient pathway to complex heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products. nih.govresearchgate.net The wide spectrum of biological activities associated with nitro compounds, including antibacterial and antineoplastic properties, continues to fuel the synthesis and investigation of new nitro-substituted acrylate derivatives. nih.gov

Scope and Objectives of Current Research on this compound

Current research on this compound is primarily focused on two main fronts: its application as a strategic synthetic intermediate and the exploration of its intrinsic biological properties.

A significant objective is to utilize this compound as a key precursor for the synthesis of nitrogen-containing heterocycles. nih.gov The strategic placement of the nitro group ortho to the acrylate side chain makes it an ideal substrate for reductive cyclization reactions to form quinolines, a core structure in many medicinally important compounds. nih.gov Researchers aim to develop efficient and high-yield synthetic routes to these valuable heterocyclic systems starting from this readily accessible acrylate.

Another key objective is the continued investigation into its biological activity. Studies have demonstrated its potential cytotoxicity against murine leukemia cells, prompting further research to understand its mechanism of action at the molecular level. smolecule.comresearchgate.net Elucidating these mechanisms is crucial for determining its potential, if any, in the development of new therapeutic agents.

Furthermore, an ongoing area of research involves the optimization of synthetic methods to produce this compound itself. The development of stereoselective and efficient protocols, such as variations of the Wittig and Heck reactions, is essential for making the compound more accessible for synthetic and biological studies. berkeley.eduorganic-chemistry.orgresearchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

methyl (E)-3-(2-nitrophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-15-10(12)7-6-8-4-2-3-5-9(8)11(13)14/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKNUVQQEHKTCG-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-43-1 | |

| Record name | NSC4156 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for E Methyl 3 2 Nitrophenyl Acrylate

Established Synthetic Pathways

Nitration of Methyl trans-Cinnamate

A common and direct method for the synthesis of (E)-methyl 3-(2-nitrophenyl)acrylate is the electrophilic aromatic substitution reaction on methyl trans-cinnamate. This approach introduces a nitro group onto the phenyl ring of the starting material.

The nitration of methyl trans-cinnamate typically yields a mixture of ortho and para isomers. The substituent on the benzene (B151609) ring in cinnamic acid is deactivating, yet it directs the incoming electrophile to the ortho and para positions. One study reported that the reaction of methyl trans-cinnamate with a nitrating agent resulted in the formation of both methyl 3-(2-nitrophenyl)acrylate and methyl 3-(4-nitrophenyl)acrylate. The observed ortho/para ratio in this particular instance was 1:8, with the para isomer being the major product. This regioselectivity is influenced by the electronic effects of the acrylate (B77674) substituent on the aromatic ring.

The choice of nitrating agent and reaction conditions is crucial for controlling the yield and the ortho/para isomer ratio. A common nitrating mixture is a combination of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and minimize side product formation. The yield for the desired ortho isomer, this compound, has been reported to be around 7.5% when the ortho/para ratio is 1:8. Further optimization of the nitrating agent, reaction temperature, and reaction time is an active area of research to improve the selectivity towards the ortho product.

| Nitrating Agent | Temperature (°C) | Ortho:Para Ratio | Ortho Isomer Yield (%) |

| HNO₃/H₂SO₄ | 0-5 | 1:8 | 7.5 |

Wittig Reaction Approaches

An alternative and highly efficient strategy for the synthesis of this compound is the Wittig reaction. This powerful olefination reaction involves the coupling of an aldehyde with a phosphorus ylide to form an alkene.

The Wittig reaction provides a direct route to the target compound by reacting 2-nitrobenzaldehyde with a suitable phosphorus ylide, such as methyl (triphenylphosphoranylidene)acetate. This reaction forms the carbon-carbon double bond of the acrylate with high stereoselectivity. In a reported synthesis, the reaction between 2-nitrobenzaldehyde and methyl (triphenylphosphoranylidene)acetate afforded this compound in a high yield of 94.6%. researchgate.net This method is particularly advantageous as it avoids the formation of isomeric products that are characteristic of the nitration of methyl trans-cinnamate.

| Aldehyde | Phosphorus Ylide | Product | Yield (%) |

| 2-Nitrobenzaldehyde | Methyl (triphenylphosphoranylidene)acetate | This compound | 94.6 researchgate.net |

A key feature of the Wittig reaction is the ability to control the stereochemistry of the resulting alkene. The stereochemical outcome is largely dependent on the nature of the phosphorus ylide. Ylides that are stabilized by an electron-withdrawing group, such as the ester group in methyl (triphenylphosphoranylidene)acetate, are known as stabilized ylides. These stabilized ylides typically exhibit high E-selectivity in their reactions with aldehydes, leading predominantly to the formation of the trans-alkene. researchgate.net This preference for the E-isomer is a result of the reaction mechanism, where the thermodynamic stability of the intermediates plays a crucial role. The electron-withdrawing group stabilizes the ylide, leading to a reversible initial addition step and favoring the formation of the more stable anti-oxaphosphetane intermediate, which then collapses to the E-alkene.

Knoevenagel Condensation Strategies

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of a carbonyl compound with an active methylene compound. pkusz.edu.cn It proceeds via a nucleophilic addition followed by a dehydration reaction, yielding an α,β-unsaturated product. pkusz.edu.cn This method is a direct and effective route to this compound.

The core of this strategy involves the reaction between 2-nitrobenzaldehyde and a compound containing an active methylene group flanked by electron-withdrawing groups, which enhance the acidity of the methylene protons. pkusz.edu.cn For the synthesis of the target methyl acrylate, a suitable reaction partner would be a methyl ester with an activated α-carbon, such as methyl malonate or methyl cyanoacetate.

The reaction mechanism begins with the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. The resulting intermediate alkoxide is subsequently protonated, and a final dehydration step, often facilitated by the catalyst and heat, eliminates a water molecule to form the stable, conjugated α,β-unsaturated system of this compound.

The efficiency and outcome of the Knoevenagel condensation are highly dependent on the choice of catalyst and solvent. Weak organic bases are typically employed to prevent the self-condensation of the aldehyde. pkusz.edu.cn

Base Catalysis: Amines and their salts are common catalysts. Piperidine, often used with pyridine, is a classic and effective catalyst for this transformation. nih.gov The secondary amine participates directly in the reaction mechanism, forming an iminium ion intermediate with the aldehyde, which increases its reactivity towards the carbanion. nih.gov Ammonium salts, such as ammonium bicarbonate, have also been identified as environmentally benign and effective catalysts, particularly in solvent-free conditions. nih.gov

Solvent Effects: The choice of solvent can significantly influence reaction rates and yields. While solvents like benzene or ethanol (B145695) are traditionally used, modern approaches often favor solvent-free conditions to align with green chemistry principles. nih.govrsc.org Performing the reaction without a solvent, often with gentle heating, can lead to higher yields, shorter reaction times, and a simpler work-up procedure by eliminating the need for solvent removal and reducing waste. nih.gov

Table 1: Illustrative Conditions for Knoevenagel Condensation of Aromatic Aldehydes

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| 4-Nitrobenzaldehyde | Malononitrile | Hydroxyapatite | Solvent-free (MW) | 100 | 2 min | 98 |

| Syringaldehyde | Malonic Acid | NH4HCO3 | Solvent-free | 100 | 1 h | 91 |

| Benzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | 3 h | 85 |

| 2-Nitrobenzaldehyde | Methyl Cyanoacetate | Piperidine/Pyridine | Toluene | Reflux | 4-6 h | >80 (Typical) |

Note: This table is a composite based on typical results for Knoevenagel reactions involving similar substrates to illustrate the impact of different conditions. nih.govrsc.org

Advanced and Catalytic Synthetic Routes

Beyond classical methods, modern organic synthesis offers sophisticated catalytic routes that provide high efficiency and selectivity for the formation of this compound.

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds between an unsaturated halide and an alkene. researchgate.net This reaction is a highly effective route for synthesizing this compound by coupling an ortho-substituted halonitrobenzene (e.g., 2-bromonitrobenzene or 2-iodonitrobenzene) with methyl acrylate.

The catalytic cycle generally involves four key steps:

Oxidative Addition: A Pd(0) catalyst reacts with the aryl halide (2-halonitrobenzene) to form a Pd(II) complex. researchgate.net

Migratory Insertion: The alkene (methyl acrylate) coordinates to the palladium center, followed by insertion into the palladium-aryl bond.

β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, reforming the double bond and generating the final substituted alkene product.

Reductive Elimination: The active Pd(0) catalyst is regenerated in the presence of a base (e.g., triethylamine or potassium carbonate), allowing the catalytic cycle to continue. researchgate.net

This method is highly versatile and tolerates a wide range of functional groups. The reaction conditions can be optimized by varying the palladium source (e.g., Pd(OAc)2, PdCl2), ligands (often phosphines), base, and solvent (commonly DMF or NMP). youtube.comnih.gov

Table 2: Typical Conditions for Mizoroki-Heck Reaction of Haloarenes with Acrylates

| Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromoanisole | n-Butyl Acrylate | Pd-NHC (1.4) | K2CO3 | DMF | 100 | 98 |

| Iodobenzene | Methyl Acrylate | Pd/C | Et3N / Na2CO3 | NMP | 140 | >95 |

| 4-Bromotoluene | n-Butyl Acrylate | Pd(OAc)2 (0.025) | NaOtBu | DMF | 135 | 99 |

Note: This table presents data from similar Heck reactions to illustrate typical conditions and high efficiency. youtube.comnih.govchemistryworld.com

Direct C–H olefination (or oxidative Heck reaction) is a cutting-edge synthetic strategy that bypasses the need for pre-functionalized aryl halides. This approach involves the direct coupling of a C–H bond of an arene with an alkene. For the synthesis of this compound, this would conceptually involve the direct reaction of nitrobenzene (B124822) with methyl acrylate.

Achieving regioselectivity is a major challenge in C–H activation. The reaction often requires a directing group on the aromatic ring to position the catalyst for the selective cleavage of a specific C–H bond, typically at the ortho position. The nitro group (–NO2) can function as such a directing group, guiding the palladium catalyst to activate the ortho C–H bond. rsc.org

While this method is highly atom-economical, the strong electron-withdrawing nature of the nitro group can render the C–H bond less reactive, often requiring harsh reaction conditions. pkusz.edu.cn Despite these challenges, C–H activation represents a promising and rapidly developing field for creating complex molecules from simple precursors. rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be effectively applied to the synthesis of this compound, particularly within the framework of the Knoevenagel condensation.

Key green strategies include:

Solvent-Free Reactions: Eliminating organic solvents reduces waste, cost, and environmental hazards. Solvent-free Knoevenagel condensations, often performed by grinding reactants together or with minimal heating, have proven highly effective. nih.govnih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often increasing product yields and purity. rsc.org This efficiency reduces energy consumption and the potential for side-product formation.

Use of Benign and Recyclable Catalysts: Replacing hazardous catalysts like pyridine with more environmentally friendly alternatives is a key goal. Solid, recyclable catalysts such as hydroxyapatite or simple, biodegradable salts like ammonium bicarbonate are excellent green alternatives. nih.govrsc.org

Atom Economy: Designing reactions that incorporate the maximum amount of starting material into the final product is crucial. Direct C–H activation is an exemplary case of high atom economy, as it avoids the creation of halide salt byproducts typical of cross-coupling reactions.

By integrating these strategies, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible.

Reaction Mechanisms and Chemical Transformations of E Methyl 3 2 Nitrophenyl Acrylate

Electrophilic Aromatic Substitution Reactions

Further electrophilic aromatic substitution (EAS) on the phenyl ring of (E)-Methyl 3-(2-nitrophenyl)acrylate is significantly influenced by the electronic properties of its existing substituents: the nitro group (–NO₂) and the acrylate (B77674) group (–CH=CHCOOCH₃).

Both the nitro group and the acrylate group are electron-withdrawing, and therefore, they deactivate the aromatic ring towards electrophilic attack. youtube.comvedantu.com The nitro group is a strong deactivating group due to both its inductive and resonance effects, which pull electron density from the ring. youtube.com Resonance structures show that this withdrawal of electron density is most pronounced at the ortho and para positions, leaving the meta positions relatively less electron-deficient. vedantu.com Consequently, the nitro group acts as a meta-director. youtube.comvedantu.com

Similarly, the vinyl group of the acrylate moiety is also a deactivating, meta-directing group. libretexts.org The carbonyl function withdraws electrons from the conjugated system, reducing the nucleophilicity of the benzene (B151609) ring. When both a strong meta-directing group (–NO₂) and another meta-directing group are present, the incoming electrophile is directed by their combined influence. In this case, further substitution would be predicted to occur at the positions that are meta to both groups, if the reaction can be forced to proceed despite the strong deactivation of the ring.

Nucleophilic Additions to the α,β-Unsaturated Ester Moiety

The α,β-unsaturated ester functionality in this compound serves as an excellent Michael acceptor. masterorganicchemistry.comwikipedia.org This reactivity is due to the electron-withdrawing nature of the ester group, which polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles in a conjugate or 1,4-addition reaction. masterorganicchemistry.comlibretexts.org

A prominent example of this reactivity is the aza-Michael addition, which involves the conjugate addition of nitrogen-based nucleophiles such as primary or secondary amines. researchgate.net This reaction is a powerful method for forming carbon-nitrogen bonds. mdpi.com In the case of this compound, the reaction with an amine would proceed by the attack of the nitrogen nucleophile on the β-carbon of the acrylate system. This process is often catalyzed by a base and is a key step in the synthesis of β-amino acid derivatives. wikipedia.orgmdpi.com A wide range of nucleophiles can participate in conjugate additions, including enolates, thiols, and Gilman reagents. masterorganicchemistry.comlibretexts.org

Reduction Reactions of the Nitro Group

The nitro group is one of the most versatile functional groups in aromatic chemistry, primarily because it can be readily reduced to an amino group, which in turn opens up a vast array of synthetic possibilities.

The reduction of the nitro group in this compound to the corresponding amine, (E)-Methyl 3-(2-aminophenyl)acrylate, is a fundamental transformation. This can be achieved using several established methods. Catalytic hydrogenation is a common and clean method, typically employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas (H₂). commonorganicchemistry.com This method is often preferred for its high efficiency. nih.gov

Alternatively, dissolving metal reductions provide another robust route. Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for this conversion. commonorganicchemistry.com These methods are particularly useful in laboratory settings and can be advantageous when certain functional groups are sensitive to catalytic hydrogenation conditions.

| Reagent System | Description | Reference |

|---|---|---|

| H₂ / Pd-C | Catalytic hydrogenation using palladium on a carbon support. A widely used and often preferred method. | commonorganicchemistry.com |

| H₂ / Raney Ni | Catalytic hydrogenation using Raney nickel. Useful when avoiding dehalogenation is necessary. | commonorganicchemistry.com |

| Fe / HCl or AcOH | Reduction using iron metal in acidic medium (hydrochloric or acetic acid). A classic and mild method. | commonorganicchemistry.com |

| Sn / HCl | Reduction using tin metal in hydrochloric acid. | commonorganicchemistry.com |

| Zn / AcOH | Reduction using zinc metal in acetic acid, providing a mild alternative. | commonorganicchemistry.com |

| Na₂S | Sodium sulfide (B99878) can be used for selective reduction when other reducible groups are present. | commonorganicchemistry.com |

The mechanism for the reduction of aromatic nitro compounds is generally described by the model first proposed by Haber. researchgate.netrsc.orgorientjchem.org This mechanism outlines two principal pathways: a direct route and a condensation route. rsc.org

In the direct hydrogenation route , the nitro group (Ar-NO₂) is sequentially reduced. It first forms a nitroso derivative (Ar-NO), which is then further reduced to a hydroxylamine (B1172632) intermediate (Ar-NHOH). The final step is the reduction of the hydroxylamine to the corresponding aniline (B41778) (Ar-NH₂). rsc.orgorientjchem.org This pathway involves the stepwise addition of hydrogen across the nitrogen-oxygen bonds.

The condensation route involves intermediate species condensing with each other. For instance, the nitroso intermediate can react with the hydroxylamine intermediate to form an azoxy compound (Ar-N=N(O)-Ar). This can be subsequently reduced to an azo compound (Ar-N=N-Ar) and then to a hydrazo compound (Ar-NH-NH-Ar), which is finally cleaved to yield two molecules of the aniline product. researchgate.net The predominant pathway can depend on the specific catalyst, substrate, and reaction conditions used. rsc.orgorientjchem.orgresearchgate.net

Cycloaddition Reactions

The activated double bond of the acrylate moiety in this compound can participate in various cycloaddition reactions, providing pathways to cyclic and polycyclic structures.

The α,β-unsaturated ester system of this compound is analogous to that of methyl cinnamate (B1238496), which is known to undergo [2+2] photocycloaddition reactions. researchgate.netresearchgate.net These reactions are typically initiated by UV light and can lead to the formation of cyclobutane (B1203170) rings. digitellinc.com When two molecules of the cinnamate derivative react, it is termed a photodimerization, yielding substituted cyclobutanes known as truxinates or truxillates. researchgate.netdigitellinc.com

These photosensitized [2+2] cycloadditions often proceed via a triplet excited state of the alkene. rsc.orgacs.org The reaction can produce a mixture of diastereomers. However, significant control over the regio- and stereoselectivity can be achieved through various strategies. rsc.org The use of triplet sensitizers, chiral Lewis acids, or covalent templates can direct the cycloaddition to favor the formation of a single product. researchgate.netdigitellinc.comacs.org For example, template-directed solid-state photoreactions have been shown to yield single diastereomers of cyclobutane products in high yields. digitellinc.com While specific studies on this compound are not prevalent, the reactivity of related nitrostyrenes and cinnamates in [3+2] and [4+2] cycloadditions suggests a broad potential for this compound in constructing complex heterocyclic systems. rsc.orgacs.orgacs.orgnih.gov

Base-Mediated Reductive Cyclization

A significant transformation involving a derivative of the title compound is a multi-step process culminating in a base-mediated reductive cyclization to form complex heterocyclic structures. Research has shown that related 2-(nitrophenyl)acrylates can first undergo a Diels-Alder reaction, which modifies the acrylate moiety, followed by an intramolecular cyclization where the nitro group is reduced and incorporated into a new ring system. smolecule.comlookchem.com

This sequence has been utilized to synthesize the hexahydro-2,6-methano-1-benzazocine ring system. The process begins with a Diels-Alder reaction between a methyl 2-(nitrophenyl)acrylate derivative and a diene, such as 2-trimethylsiloxy-1,3-butadiene, to form a 4-oxocyclohexanecarboxylate (B1232831) intermediate. smolecule.comwikipedia.org Subsequent treatment of this intermediate with a base initiates a reductive cyclization, where the nitro group is reduced and a new carbon-carbon bond is formed, yielding the complex benzazocine structure. smolecule.comlookchem.com The efficiency of this cyclization has been explored with various substituents on the nitrobenzene (B124822) ring, achieving yields of up to 87%. lookchem.com

Table 1: Examples of Base-Mediated Reductive Cyclization of Diels-Alder Adducts Derived from Substituted Methyl 2-(Nitrophenyl)acrylates

Starting Acrylate Derivative Diene Key Step Final Product Class Reported Yield Reference Methyl 2-(2-nitrophenyl)acrylate 2-trimethylsiloxy-1,3-butadiene Base-mediated reductive cyclization Hexahydro-2,6-methano-1-benzazocine 63% (for intermediate) smolecule.com Methyl 2-(4-bromo-2-nitrophenyl)acrylate 2-trimethylsiloxy-1,3-butadiene Base-mediated reductive cyclization Hexahydro-2,6-methano-1-benzazocine 82% (for intermediate) nih.gov Methyl 2-(3-fluoro-2-nitrophenyl)acrylate 2-trimethylsiloxy-1,3-butadiene Base-mediated reductive cyclization Hexahydro-2,6-methano-1-benzazocine Not specified nih.gov

Derivatization and Functional Group Interconversions

The functional groups of this compound—the ester, the alkene, and the nitro group—are all amenable to further chemical modification.

Ester Hydrolysis and Transesterification

The methyl ester group of this compound can be converted to other functional groups through hydrolysis or transesterification.

Ester Hydrolysis : The hydrolysis of the methyl ester to the corresponding carboxylic acid, (E)-3-(2-nitrophenyl)acrylic acid, can be achieved under either acidic or basic conditions. Acrylate esters are known to be more readily hydrolyzed under basic conditions. nih.govThis reaction is significant as the resulting unsaturated acid is not electrophilic under physiological conditions, a principle relevant in the context of detoxification pathways for acrylate compounds. nih.govThe general mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, followed by the elimination of the methoxide (B1231860) leaving group. Acid-catalyzed hydrolysis proceeds by protonating the carbonyl oxygen to increase its electrophilicity, followed by nucleophilic attack by water. youtube.com

Transesterification : This process involves reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst to produce a new ester. For instance, reacting this compound with ethanol (B145695) would yield (E)-Ethyl 3-(2-nitrophenyl)acrylate. This reaction allows for the synthesis of a library of related ester compounds with varying alkyl groups.

Modifications of the Phenyl Ring and Acrylate Moiety

Both the aromatic ring and the acrylate portion of the molecule can be selectively modified to create a diverse range of derivatives.

Phenyl Ring Modifications : The most prominent functional group on the phenyl ring is the nitro group, which is a versatile handle for further transformations. A key reaction is its reduction to an amino group, which converts the strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.comThis transformation is fundamental in the synthesis of quinolines and indoles. smolecule.comCommon methods for reducing aromatic nitro groups to anilines include:

Catalytic Hydrogenation : Using catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. wikipedia.org * Metal-Acid Systems : Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium such as hydrochloric acid (HCl). wikipedia.orgmasterorganicchemistry.com

Acrylate Moiety Modifications : The carbon-carbon double bond of the acrylate moiety is reactive and can participate in various addition reactions.

Diels-Alder Reaction : As previously mentioned, the acrylate can function as a dienophile in [4+2] cycloaddition reactions. nih.govFor example, the reaction of methyl acrylate with cyclopentadiene (B3395910) is a classic example of a Diels-Alder reaction that forms a six-membered ring. orgsyn.orgThis reactivity is exploited in the synthesis of complex molecules where the acrylate double bond is incorporated into a new ring structure. smolecule.comlookchem.com * Reduction : The C=C double bond can be reduced to a single bond through catalytic hydrogenation, converting the acrylate to a saturated propanoate derivative. This transformation would yield Methyl 3-(2-nitrophenyl)propanoate.

Table 2: Summary of Functional Group Interconversions

Functional Group Reaction Type Reagents/Conditions Product Type Reference Ester Hydrolysis H₃O⁺ or OH⁻ Carboxylic Acid [7, 13, 14] Ester Transesterification R'OH, H⁺ or OR'⁻ New Ester (e.g., Ethyl ester) General Reaction Nitro Group Reduction H₂, Pd/C or Fe, HCl Amine (Aniline derivative) [3, 4] Acrylate (C=C) Diels-Alder Cycloaddition Diene (e.g., Cyclopentadiene) Cyclic Adduct [2, 8] Acrylate (C=C) Hydrogenation H₂, Catalyst (e.g., Pd/C) Saturated Propanoate General Reaction

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of (E)-Methyl 3-(2-nitrophenyl)acrylate, offering precise insights into the proton and carbon framework of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), presents a series of distinct signals that correspond to the different types of protons within the molecule. The analysis of a 300 MHz spectrum provides characteristic chemical shifts (δ) and coupling constants (J) that are instrumental in confirming the compound's structure. smolecule.com

The vinylic protons of the acrylate (B77674) moiety are particularly informative. The proton at the α-position to the carbonyl group appears as a doublet at approximately 8.10 ppm, while the β-position proton resonates as a doublet around 6.38 ppm. The large coupling constant between these two protons, typically around 16.0 Hz, is definitive evidence for the trans or (E)-configuration of the double bond. rsc.org

The protons of the ortho-substituted nitrophenyl ring exhibit a complex multiplet pattern in the aromatic region of the spectrum, generally between 7.55 and 8.04 ppm. The methyl protons of the ester group are observed as a sharp singlet at approximately 3.83 ppm. rsc.org

Table 1: ¹H NMR Spectroscopic Data for (E)-Methyl 3-(2-nitrophenyl)acrylate

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| α-vinylic | 8.10 | d | 16.0 |

| β-vinylic | 6.38 | d | 16.0 |

| Aromatic | 7.55-8.04 | m | - |

| Methyl (-OCH₃) | 3.83 | s | - |

Data sourced from a study by Ernawati and Khoirunni'mah (2017) conducted in CDCl₃. rsc.org

Carbon Nuclear Magnetic Resonance (¹³C NMR) Structural Insights

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The carbonyl carbon of the ester group is typically observed at a downfield chemical shift of around 166.4 ppm. The vinylic carbons of the acrylate system are found at approximately 140.4 ppm (α-carbon) and 123.0 ppm (β-carbon). rsc.org

The aromatic carbons of the 2-nitrophenyl group resonate in the region of 124.4 to 148.8 ppm. The carbon atom attached to the nitro group (C-2') is found at the most downfield position in this group, around 148.8 ppm, due to the strong electron-withdrawing effect of the nitro group. The methyl carbon of the ester appears at approximately 52.2 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for (E)-Methyl 3-(2-nitrophenyl)acrylate

| Carbon Position | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 166.4 |

| α-vinylic | 140.4 |

| β-vinylic | 123.0 |

| Aromatic C-1' | 128.8 |

| Aromatic C-2' | 148.8 |

| Aromatic C-3' | 124.4 |

| Aromatic C-4' | 129.3 |

| Aromatic C-5' | 133.7 |

| Aromatic C-6' | 128.8 |

| Methyl (-OCH₃) | 52.2 |

Data sourced from a study by Ernawati and Khoirunni'mah (2017) conducted in CDCl₃. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

The most prominent absorption is the strong C=O stretching vibration of the α,β-unsaturated ester, which is typically observed around 1720 cm⁻¹. smolecule.com The presence of conjugation with the double bond shifts this peak to a lower frequency compared to a saturated ester. The C-O stretching vibrations of the ester group are also clearly visible in the 1300-1200 cm⁻¹ region. smolecule.com

The nitro group (NO₂) gives rise to two strong and characteristic absorption bands: an asymmetric stretching vibration around 1520 cm⁻¹ and a symmetric stretching vibration near 1340 cm⁻¹. smolecule.com The C=C stretching of the vinylic group and the aromatic ring are observed in the 1640-1450 cm⁻¹ region.

Table 3: Key IR Absorption Bands for (E)-Methyl 3-(2-nitrophenyl)acrylate

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| C=O (Ester) | ~1720 | Strong, sharp absorption |

| NO₂ (Asymmetric) | ~1520 | Strong absorption |

| NO₂ (Symmetric) | ~1340 | Strong absorption |

| C-O (Ester) | 1300-1200 | Strong absorption |

| C=C (Alkene/Aromatic) | 1640-1450 | Medium to weak absorptions |

Data compiled from various spectroscopic resources. smolecule.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, further confirming its structure. The molecular formula of the compound is C₁₀H₉NO₄, corresponding to a molecular weight of 207.18 g/mol . smolecule.comnih.gov

In the mass spectrum, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 207. lookchem.com The fragmentation pattern often reveals characteristic losses. For instance, a peak at m/z 176 can be attributed to the loss of a methoxy (B1213986) group (-OCH₃), and a peak at m/z 130 can result from the subsequent loss of a nitro group (-NO₂).

Table 4: Mass Spectrometry Data for (E)-Methyl 3-(2-nitrophenyl)acrylate

| m/z Value | Interpretation |

|---|---|

| 207 | Molecular ion [M]⁺ |

| 176 | [M - OCH₃]⁺ |

| 130 | [M - OCH₃ - NO₂]⁺ |

Fragmentation data sourced from a study by Ernawati and Khoirunni'mah (2017).

Advanced Spectroscopic Techniques in Structural Analysis

While one-dimensional NMR, IR, and MS provide substantial structural information, advanced techniques can offer even deeper insights.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity of atoms within a molecule.

While specific 2D NMR data for this compound are not extensively reported in the surveyed literature, the application of these techniques would be straightforward. A COSY spectrum would show correlations between coupled protons, for example, between the α- and β-vinylic protons and among the protons on the aromatic ring. An HSQC spectrum would correlate each proton signal with the carbon to which it is directly attached, confirming the assignments made in the 1D spectra. An HMBC spectrum would reveal longer-range correlations (typically over 2-3 bonds) between protons and carbons, which would be definitive in establishing the connectivity between the acrylate moiety and the 2-nitrophenyl ring, as well as the position of the ester group.

X-ray Crystallography for Solid-State Structure

A comprehensive search of available scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the compound this compound. While the synthesis and other spectroscopic properties of this molecule are documented, detailed analysis of its single-crystal X-ray structure, including parameters such as crystal system, space group, unit cell dimensions, and key bond lengths and angles in the solid state, does not appear to be publicly available at this time.

Therefore, a detailed discussion of its solid-state structure, molecular packing, and intermolecular interactions based on experimental X-ray diffraction is not possible. Further research involving the growth of single crystals of this compound and subsequent X-ray analysis would be required to elucidate these structural features.

Computational and Theoretical Studies of E Methyl 3 2 Nitrophenyl Acrylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For (E)-Methyl 3-(2-nitrophenyl)acrylate, DFT calculations are employed to elucidate its geometric parameters, electronic properties, and spectroscopic features.

Geometry Optimization and Conformational Analysis

Geometry optimization using DFT methods, such as B3LYP with basis sets like 6-31G(d,p) or 6-311++G(d,p), is the first step in theoretically characterizing this compound. researchgate.net This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface.

The analysis typically reveals a near-planar geometry for the molecule, which maximizes the π-conjugation between the aromatic ring and the acrylate (B77674) system. The acrylate moiety generally adopts a stable trans (E) configuration with respect to the C=C double bond, which is consistent with experimental NMR data. smolecule.com Conformational analysis also investigates the rotation around the C-C single bond connecting the phenyl ring and the vinyl group, as well as the orientation of the nitro and methoxy (B1213986) groups. For related nitrophenyl compounds, two stable conformers (cis and trans) arising from the orientation of the functional group relative to the ring have been computed. warse.org In the case of similar acrylate structures, an extended E conformation is often the most stable. nih.gov

Table 1: Representative DFT-Calculated Bond Lengths for Key Fragments in Molecules Similar to this compound

| Bond | Bond Type | Typical Calculated Bond Length (Å) |

|---|---|---|

| C=C | Alkene Double Bond | 1.34 |

| C-C | Aromatic Ring | 1.39 - 1.41 |

| C=O | Carbonyl Double Bond | 1.21 - 1.23 |

| C-O | Ester Single Bond | 1.33 - 1.36 |

| C-N | Nitro Group Attachment | 1.47 - 1.49 |

| N-O | Nitro Group | 1.22 - 1.24 |

Data is illustrative and based on calculations of functionally similar compounds. researchgate.net

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of this compound are dominated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.net

DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. ajchem-a.com

HOMO: Represents the ability to donate an electron and is typically localized over the more electron-rich parts of the molecule.

LUMO: Represents the ability to accept an electron and is centered on the electron-deficient regions.

The following table shows example HOMO-LUMO energies calculated for a structurally related nitrophenyl derivative using the B3LYP/6-311G(d,p) method, illustrating the typical output of such an analysis. banglajol.info

Table 2: Example Frontier Orbital Properties for a Related Nitrophenyl Compound

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.06 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.54 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.52 |

Data from a DFT study on Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. banglajol.info

Vibrational Frequencies and Spectroscopic Predictions

Theoretical vibrational analysis via DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies corresponding to the fundamental modes of molecular vibration, researchers can assign specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups. warse.org

Calculations are often performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). researchgate.net The computed frequencies are systematically higher than experimental values due to the neglect of anharmonicity and the use of a finite basis set. acs.org Therefore, they are often scaled by an empirical factor (typically around 0.96 for B3LYP) to improve agreement with experimental data. uq.edu.au

For this compound, key vibrational modes include:

NO₂ group: Asymmetric and symmetric stretching vibrations.

C=O group: Carbonyl stretching, which is typically a strong, sharp band in the IR spectrum.

C=C group: Alkene stretching.

Aromatic ring: C-H and C=C stretching modes.

The table below summarizes the characteristic frequency ranges for these functional groups, which are crucial for the identification and characterization of the compound. warse.orgacs.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Carbonyl (C=O) | Stretch | 1700 - 1730 |

| Alkene (C=C) | Stretch | 1620 - 1650 |

| Aromatic C-H | Stretch | 3000 - 3100 |

Ranges are based on typical values for organic compounds containing these functional groups.

Reactivity Predictions based on Electronic Properties

DFT provides a suite of electronic descriptors that help predict the chemical reactivity of this compound. The HOMO and LUMO energies are used to calculate global reactivity descriptors that quantify the molecule's behavior in chemical reactions. nih.gov

Key reactivity descriptors include:

Ionization Potential (I): Estimated as -EHOMO.

Electron Affinity (A): Estimated as -ELUMO.

Chemical Hardness (η): Calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): Measures the energy stabilization when the molecule acquires additional electronic charge.

Furthermore, the Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting reactive sites. researchgate.net The MEP visualizes the charge distribution on the molecule's surface. For this compound, the electron-withdrawing nitro and acrylate groups create regions of positive electrostatic potential (electron-poor sites) around the aromatic ring and the β-carbon of the acrylate, making them susceptible to nucleophilic attack. Conversely, the oxygen atoms of the nitro and carbonyl groups represent regions of negative potential (electron-rich sites), indicating likely locations for electrophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Stability

While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior and conformational stability of this compound in different environments (e.g., in solution or in a liquid state) over time. MD simulations solve Newton's equations of motion for the atoms in the system, governed by a molecular mechanics force field.

Force field parameters and topologies for this compound are available in repositories such as the Automated Topology Builder (ATB), enabling simulations in popular packages like GROMACS and LAMMPS. MD studies on related molecules like 2-nitrophenyl octyl ether have successfully predicted thermodynamic and dynamic properties, demonstrating the utility of this approach for understanding intermolecular interactions and bulk behavior. materialsciencejournal.org For the title compound, MD simulations can be used to explore the rotational freedom around single bonds, the stability of the planar conformation, and interactions with solvent molecules, providing a more realistic picture of its behavior than a static quantum mechanical model alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural or property descriptors of a set of compounds with their biological activity. While no specific QSAR models featuring this compound are prominently reported, the compound possesses properties that make it a suitable candidate for such studies.

Experimental studies have determined the cytotoxic activity of this compound against P388 Murine Leukemia cells, with a reported IC₅₀ value of 27.78 µg/mL. researchgate.net This biological data point is the essential "activity" component required for a QSAR model.

A QSAR study would involve:

Calculating a series of molecular descriptors for this compound and related compounds. These descriptors can be constitutional, topological, geometric, or electronic (often derived from DFT calculations as described above).

Using statistical methods to build a mathematical model that links these descriptors to the observed biological activity (e.g., pIC₅₀).

Using the resulting model to predict the activity of new, untested compounds and to understand which molecular features are most important for the desired biological effect. For instance, QSAR studies on other compounds have successfully used descriptors like LogP and calculated electronic properties to predict bioactivity. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with its target protein. While extensive experimental research on the synthesis and cytotoxic properties of this compound exists, detailed molecular docking studies specifically for this compound are not widely available in published literature. However, based on its observed cytotoxic effects against cancer cell lines like P388 Murine Leukemia and the computational studies performed on structurally related cinnamic acid derivatives, a hypothetical molecular docking study can be proposed to elucidate its potential mechanism of action at a molecular level.

For instance, studies on other cinnamate (B1238496) derivatives have explored their interactions with key cancer-related proteins such as the Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology. A similar approach could be applied to this compound to understand its binding mode and affinity.

A hypothetical docking study of this compound with the ATP-binding domain of EGFR (PDB ID: 1M17) could be performed. The methodology would involve preparing the protein by removing water molecules and co-crystallized ligands, followed by energy minimization. The ligand, this compound, would also be prepared by optimizing its 3D structure and assigning appropriate charges. Docking simulations would then be run using software like AutoDock Vina to predict the binding poses, binding energies, and key interactions.

The anticipated results of such a study would likely reveal that this compound binds within the active site of EGFR, stabilized by a network of interactions. The nitro group and the acrylate moiety are expected to play crucial roles in forming hydrogen bonds and other non-covalent interactions with the amino acid residues of the receptor.

Below is a hypothetical data table summarizing potential findings from such a molecular docking study.

| Ligand | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| This compound | EGFR (1M17) | -7.8 | Met793, Leu718, Val726, Ala743, Lys745, Thr790, Asp855 | Hydrogen Bond, Hydrophobic Interactions, Pi-Alkyl |

Detailed Research Findings (Hypothetical):

In this hypothetical study, this compound would be predicted to fit snugly into the ATP-binding pocket of EGFR. The binding energy of -7.8 kcal/mol would suggest a strong and stable interaction. The key interactions could be as follows:

Hydrogen Bonding: The oxygen atoms of the nitro group might form hydrogen bonds with the backbone amide of Met793, a crucial residue for inhibitor binding. The carbonyl oxygen of the acrylate group could also potentially form a hydrogen bond with the side chain of Lys745.

Pi-Alkyl Interactions: A pi-alkyl interaction between the aromatic ring of the ligand and the alkyl side chain of Leu718 could further anchor the compound in the binding site.

These hypothetical interactions would provide a structural basis for the observed cytotoxic activity of this compound. By blocking the ATP-binding site of EGFR, the compound could inhibit the downstream signaling pathways that are critical for cancer cell proliferation and survival. This computational insight, although speculative without direct experimental validation, offers a valuable starting point for future research aimed at understanding and optimizing the anticancer potential of this compound. Further studies involving actual molecular docking, followed by in vitro and in vivo validation, are necessary to confirm these predictions.

Biological and Biomedical Research Applications of E Methyl 3 2 Nitrophenyl Acrylate

Anticancer Research

The exploration of (E)-Methyl 3-(2-nitrophenyl)acrylate in anticancer research has primarily focused on its ability to inhibit the growth of cancer cells.

Cytotoxicity Mechanisms against Cancer Cell Lines

Initial studies have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. Research into its mechanism of action is ongoing, with current understanding pointing towards interactions with cellular proteins and the influence of its chemical structure on its biological activity.

A notable study by Ernawati et al. investigated the cytotoxic activity of this compound against P388 Murine Leukemia cells. The compound was found to have an IC50 value of 27.78 µg/mL against this cell line. ackerleylab.comnih.govresearchgate.net This finding establishes a baseline for its potential as a cytotoxic agent.

Cytotoxicity Data for this compound and its Isomer

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | P388 Murine Leukemia | 27.78 |

The precise molecular targets of this compound have not been extensively elucidated in published literature. However, it is hypothesized that its cytotoxic effects may stem from its interaction with cellular proteins. smolecule.com The core structure of the molecule, being a cinnamic acid derivative, features an α,β-unsaturated carbonyl group. This functional group can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues (such as cysteine) in proteins, potentially leading to enzyme inhibition or disruption of protein function.

While direct evidence for specific protein interactions of this compound is limited, the broader class of cinnamic acid derivatives has been shown to interact with various cellular targets involved in cancer progression.

The presence of a nitro group on the phenyl ring is a key feature of this compound. In many nitroaromatic compounds, the nitro group can be enzymatically reduced within cells to form highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) species. These reactive intermediates can induce cellular damage, including DNA damage, which contributes to the compound's cytotoxicity. This process is often mediated by nitroreductase enzymes present in cells. ackerleylab.com

While the specific role of nitro group reduction in the biological activity of this compound has not been directly demonstrated, it remains a plausible mechanism contributing to its observed cytotoxic effects. The position of the nitro group (ortho) may influence the rate and products of such reductive activation.

Structure-Activity Relationships in Oncology Studies

Preliminary structure-activity relationship (SAR) studies have been conducted by comparing the cytotoxic activity of this compound with its isomers. The study by Ernawati et al. revealed a significant difference in potency between the ortho- and para-nitro isomers. ackerleylab.comnih.govresearchgate.net

(E)-Methyl 3-(4-nitrophenyl)acrylate, the para-isomer, exhibited a much lower IC50 value of 7.98 µg/mL against P388 Murine Leukemia cells, indicating significantly higher cytotoxicity compared to the ortho-isomer (IC50 = 27.78 µg/mL). ackerleylab.comnih.govresearchgate.net This suggests that the position of the nitro group on the phenyl ring plays a crucial role in the anticancer activity of this class of compounds. The electron-withdrawing effect of the nitro group is likely to be a key determinant of activity, and its position influences the electronic properties of the molecule and its interaction with biological targets.

Lead Compound Identification and Optimization

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to improve properties like potency, selectivity, or pharmacokinetic parameters. While this compound has demonstrated cytotoxic activity, there is no substantial evidence in the reviewed literature to suggest that it has been formally identified as a lead compound for anticancer drug development.

The process of lead optimization would involve the synthesis and evaluation of a series of analogues to improve its therapeutic index. This could include modifications to the ester group, substitutions on the phenyl ring, or alterations to the acrylate (B77674) backbone to enhance potency and selectivity while minimizing toxicity. Currently, such detailed optimization studies for this compound are not widely reported.

Antimicrobial Research

The investigation into the antimicrobial properties of this compound is limited. However, related compounds have shown some promise. For instance, the esterification of 2-nitrocinnamic acid with other alcohols, such as isopropanol (B130326) to yield isopropyl 2-nitrocinnamate, has been reported to produce compounds with antifungal activity. This suggests that the core structure of this compound may possess a latent potential for antimicrobial effects.

Further research is required to systematically evaluate the antibacterial and antifungal spectrum of this compound and to determine key parameters such as its minimum inhibitory concentration (MIC) against various pathogens.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

While specific studies on the antibacterial activity of this compound are limited, research on related acrylate derivatives provides insights into their potential as antimicrobial agents. Studies have shown that acrylate compounds, particularly those bound to a phenyl moiety, can exhibit significant antibacterial properties. nih.govresearchgate.net The antimicrobial efficacy of these compounds is often attributed to the acryl group. nih.gov For instance, p-hydroxyphenyl acrylate derivatives have been assessed against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas aeruginosa. nih.gov The stereoelectronic effect of the phenyl group is considered an important factor in the antimicrobial activity of these compounds. nih.govresearchgate.net

In a broader context, polymers based on methacrylates, such as poly(2-(dimethylamino ethyl)methacrylate) (pDMAEMA), have demonstrated bacteriostatic activity against Gram-negative bacteria and variable activity against Gram-positive bacteria. mdpi.com The mechanism of action for these polymers involves binding to the bacterial surface, leading to membrane permeabilization and disruption. mdpi.com While these findings on related compounds are promising, further specific testing is required to determine the precise antibacterial spectrum and efficacy of this compound against various Gram-positive and Gram-negative strains.

Antileishmanial Activity Studies

The investigation into the antileishmanial potential of this compound is an emerging area of research. While direct studies on this specific compound are not extensively documented, research on nitroaromatic compounds, in general, has shown significant antileishmanial activity. nih.gov Several nitro-containing compounds are being explored as potential treatments for leishmaniasis, a disease caused by parasites of the Leishmania genus. nih.gov

For instance, a series of (Z)-2-(heteroarylmethylene)-3(2H)-benzofuranone derivatives containing nitroimidazole moieties have demonstrated prominent activity against Leishmania major promastigotes, with some analogues showing high potency against Leishmania donovani axenic amastigotes, with IC50 values as low as 0.016 μM. nih.gov The antileishmanial effect of these nitro compounds is often linked to their bioactivation by nitroreductase enzymes within the parasite. nih.gov Given that this compound contains a nitro group, it is a candidate for similar investigations. However, specific in vitro and in vivo studies are necessary to ascertain its efficacy and to determine its IC50 values against various Leishmania species.

Proposed Mechanisms of Antimicrobial Action

The proposed antimicrobial mechanisms of this compound are likely multifaceted, stemming from the functionalities of both the acrylate and the nitrophenyl groups. The acrylate moiety, being an α,β-unsaturated carbonyl system, can act as a Michael acceptor. This allows it to react with nucleophiles, such as the thiol groups of cysteine residues in proteins and enzymes, potentially leading to enzyme inhibition and disruption of cellular functions. nih.gov

The nitroaromatic group, on the other hand, can undergo bioreduction within microbial cells. This process, often catalyzed by nitroreductase enzymes, can lead to the formation of reactive nitroso and hydroxylamine metabolites. nih.gov These reactive species can induce oxidative stress and damage vital cellular components like DNA, proteins, and lipids, ultimately leading to cell death. nih.gov This mechanism is a key aspect of the activity of many nitroaromatic antimicrobial drugs. Therefore, it is hypothesized that the antimicrobial action of this compound involves a dual mechanism of Michael addition and bioreductive activation of the nitro group.

Pharmacological Relevance of this compound Derivatives

The pharmacological potential of derivatives of this compound is an area of active investigation, with a focus on their ability to modulate biological pathways and interact with therapeutic targets.

Modulatory Effects on Enzyme Activity and Signaling Pathways

Derivatives of nitrophenyl compounds have been shown to act as inhibitors of various enzymes. For example, certain nitrophenyl derivatives have been identified as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. researchgate.net The nitro group in these compounds is predicted to interact with key residues in the active site of the enzyme. researchgate.net Similarly, carbamate (B1207046) derivatives have been synthesized and shown to exhibit inhibitory potential against enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant targets in Alzheimer's disease research. ajphs.com

Given the structural features of this compound, its derivatives could potentially be designed to target a range of enzymes and signaling pathways. The presence of the electron-withdrawing nitro group and the reactive acrylate moiety offers opportunities for chemical modification to enhance potency and selectivity towards specific biological targets. However, specific studies on the derivatives of this compound are needed to elucidate their precise modulatory effects.

Bioavailability and Metabolism Considerations (Theoretical)

The potential bioavailability and metabolic fate of this compound can be theoretically assessed using computational models. An important tool in this regard is Lipinski's rule of five, which predicts the druglikeness of a compound based on its physicochemical properties. nih.gov For this compound (C10H9NO4, Molecular Weight: 207.18 g/mol ), the calculated properties are as follows:

| Property | Value | Rule of Five Compliance |

| Molecular Weight | 207.18 g/mol | Yes (< 500) |

| LogP (octanol-water partition coefficient) | 1.8 | Yes (< 5) |

| Hydrogen Bond Donors | 0 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 4 | Yes (≤ 10) |

Based on these parameters, this compound complies with Lipinski's rule of five, suggesting it has a higher likelihood of good oral bioavailability. nih.gov

In terms of metabolism, the ester group of the acrylate moiety could be susceptible to hydrolysis by esterases present in the body. The nitro group can undergo reduction by various nitroreductases, a metabolic pathway that is crucial for the activation of many nitroaromatic drugs. nih.gov Further in silico and in vitro metabolic studies are required to identify the specific metabolic pathways and resulting metabolites of this compound.

Kinetic Resolution of Enantiomers in Biological Contexts

This compound itself is not chiral. However, reactions involving this compound or its derivatives can lead to the formation of chiral products, and the separation of their enantiomers is crucial for pharmacological studies, as different enantiomers can exhibit distinct biological activities. Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds. mdpi.comresearchgate.netmdpi.comrsc.org

Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols and esters through enantioselective acylation or hydrolysis. mdpi.comresearchgate.netmdpi.comrsc.org For instance, the kinetic resolution of racemic alcohols using acrylates as acyl donors has been successfully achieved using various lipases. researchgate.netmdpi.com While there are no specific reports on the kinetic resolution of enantiomers directly related to this compound, the principles of enzymatic resolution are broadly applicable. Should a chiral derivative of this compound be synthesized, enzymatic methods would be a viable approach to separate the enantiomers for further biological evaluation.

Materials Science and Photochemical Applications

Non-Linear Optical (NLO) Materials Development

(E)-Methyl 3-(2-nitrophenyl)acrylate has emerged as a candidate for the development of non-linear optical (NLO) materials. smolecule.com These materials can alter the properties of light that passes through them, a characteristic that is highly valuable for applications in optical communications, data storage, and laser technology. smolecule.com

The key to the NLO potential of this compound lies in its chromophoric properties, which are its ability to absorb and interact with light. smolecule.com The nitrophenyl group, in particular, acts as a powerful chromophore. nih.gov When attached to the acrylate (B77674) group, it creates a donor-acceptor system that enhances the molecule's ability to manipulate light. smolecule.comnih.gov This arrangement allows for the delocalization of π-electrons across the molecule, which is a critical factor for NLO activity. nih.gov The interaction with light can lead to phenomena such as second-harmonic generation (SHG), where the frequency of the light is doubled. researchgate.netresearchgate.net

Theoretical studies on similar nitrophenyl derivatives have shown that the electronic and NLO properties are highly dependent on the molecular structure and the nature of substituents on the aromatic ring. researchgate.net The presence of the nitro group significantly influences the electronic absorption properties, leading to low-energy absorption and a small band gap, which are desirable characteristics for NLO materials. researchgate.net

Table 1: Key Molecular Features of this compound Relevant to NLO Properties

| Feature | Description | Significance for NLO |

| Nitrophenyl Group | A strong electron-withdrawing group and chromophore. nih.gov | Creates charge asymmetry and enhances the second-order nonlinear susceptibility. nih.govresearchgate.net |

| Acrylate Group | An electron-donating group that extends the conjugated system. | Facilitates intramolecular charge transfer, a key mechanism for NLO response. |

| Conjugated System | The alternating double and single bonds connecting the nitrophenyl and acrylate groups. | Allows for the delocalization of π-electrons, which is essential for NLO activity. nih.gov |

The relationship between the molecular structure of this compound and its NLO response is a subject of ongoing research. For organic NLO materials, the second-order NLO response is strongly tied to the molecular hyperpolarizability, which is a measure of how easily the electron cloud of the molecule can be distorted by an electric field.

Photopolymerization Processes

The acrylate moiety in this compound provides a reactive site for polymerization. Research on the closely related o-nitrobenzyl acrylate (NBA) has shown that it can undergo controlled radical polymerization techniques such as single electron transfer-living radical polymerization (SET-LRP). researchgate.net This suggests that this compound could also be a viable monomer for creating photosensitive polymers.

Polymers containing o-nitrobenzyl esters are of interest for creating light-sensitive materials. researchgate.net Upon irradiation with UV light, the o-nitrobenzyl group can be cleaved, altering the properties of the polymer. researchgate.netnih.gov This characteristic could be exploited in applications such as the development of photoresists for photolithography, where the solubility of the polymer is changed in response to light, allowing for the creation of patterned surfaces. nih.gov For instance, a copolymer containing monomers with o-nitrobenzyl ester groups has been used as a photoresist that becomes insoluble after photolysis, enabling selective network dissolution. nih.gov

Applications in Dyes and Pigments

The chromophoric nature of the nitrophenyl group suggests that this compound has the potential for use in the formulation of dyes and pigments. nih.gov The nitro group is a well-known auxochrome that can impart color to organic molecules. nih.gov For example, picric acid (1,3,5-trinitrophenol) was historically used as a yellow dye. nih.gov The extended conjugation in this compound, arising from the connection of the nitrophenyl ring to the acrylate double bond, is expected to shift the absorption of the molecule into the visible region of the electromagnetic spectrum, a prerequisite for a compound to be colored.

While there are no widespread reports of this compound being used commercially as a dye or pigment, its structural features are aligned with those of known colorants. The photostability of the compound would be a critical factor in its suitability for such applications, as exposure to light could potentially lead to the photochemical reactions discussed in the following section.

Photo-Triggered Release Systems (Caged Compounds Analogs)

A significant area of application for this compound and related compounds is in the development of photo-triggered release systems, often referred to as "caged compounds". The ortho-nitrobenzyl group is a well-established photolabile protecting group. acs.orgscholasticahq.compsu.edu This means that it can be attached to another molecule to "cage" it, rendering it inactive. Upon irradiation with light of a specific wavelength, the o-nitrobenzyl group is cleaved, releasing the active molecule. acs.orgnih.gov

This technology has found numerous applications in biology and medicine, allowing for the precise spatial and temporal control of the release of bioactive compounds such as neurotransmitters, second messengers, and drugs. psu.edunih.gov The mechanism of photocleavage for o-nitrobenzyl derivatives typically involves the absorption of a photon, leading to an intramolecular hydrogen abstraction by the nitro group from the benzylic carbon. This is followed by a rearrangement to an aci-nitro intermediate, which then decomposes to release the caged molecule and form an o-nitrosobenzaldehyde byproduct. acs.orgnih.gov

The ester linkage in this compound can be considered a "caged" form of 3-(2-nitrophenyl)acrylic acid. Upon photolysis, it is conceivable that the methyl ester could be cleaved to release the corresponding carboxylic acid. This principle has been extended to create photosensitive polymers where the cleavage of o-nitrobenzyl ester groups within the polymer network can trigger changes in the material's properties, such as its solubility or mechanical strength, or lead to the release of encapsulated agents. nih.govresearchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies

The classical synthesis of (E)-Methyl 3-(2-nitrophenyl)acrylate primarily involves the electrophilic nitration of methyl trans-cinnamate. smolecule.comresearchgate.net This method, typically using a mixture of nitric acid and sulfuric acid, yields a combination of the ortho- and para-isomers, namely this compound and (E)-Methyl 3-(4-nitrophenyl)acrylate. researchgate.net While established, this approach presents challenges in controlling regioselectivity and often results in a lower yield for the desired ortho-product. researchgate.net

Future research is anticipated to focus on developing more efficient and selective synthetic methodologies. Key areas of exploration include:

Advanced Catalytic Systems: The use of transition metal catalysts, such as palladium, in cross-coupling reactions could offer a more direct and controlled route to the target molecule. smolecule.com These methods could involve the coupling of a 2-nitrophenyl halide with methyl acrylate (B77674), providing greater control over the position of the nitro group.

Green Chemistry Approaches: Investigating alternative nitrating agents and reaction conditions that are more environmentally benign is a crucial future direction. This could involve solid-supported reagents or milder reaction conditions to minimize waste and improve safety.

Flow Chemistry: The implementation of continuous flow reactors could enhance reaction efficiency, improve heat and mass transfer, and allow for safer handling of nitrating agents. This technology offers precise control over reaction parameters, potentially leading to higher yields and purity.

A comparison of traditional and potential future synthetic strategies is outlined below.

| Strategy | Description | Potential Advantages | Research Focus |

| Traditional Nitration | Electrophilic nitration of methyl trans-cinnamate using mixed acids. smolecule.comresearchgate.net | Well-established and uses readily available reagents. | Improving regioselectivity and yield of the ortho-isomer. |

| Catalytic Cross-Coupling | Palladium-catalyzed reaction between a 2-nitrophenyl halide and methyl acrylate. smolecule.com | High selectivity, milder conditions, broader substrate scope. | Catalyst development, optimization of reaction conditions. |

| Green Nitration | Use of solid-supported catalysts or alternative nitrating agents. | Reduced environmental impact, easier product purification. | Discovery of novel, efficient, and recyclable reagents. |

| Flow Synthesis | Continuous reaction in a microreactor system. | Enhanced safety, scalability, and process control. | Reactor design and optimization for nitration reactions. |

In-depth Mechanistic Elucidation of Biological Activities

Preliminary studies have shown that this compound possesses cytotoxic properties. Specifically, it has demonstrated activity against P388 Murine Leukemia cells, with a reported IC50 value of 27.78 µg/mL. researchgate.net However, the precise molecular mechanisms underlying this cytotoxicity remain largely unexplored. It is hypothesized that its activity may stem from interactions with cellular proteins. smolecule.com

Future research must delve deeper into the biochemical pathways modulated by this compound. Key investigative avenues include:

Target Identification: Employing techniques like affinity chromatography, proteomics, and thermal shift assays to identify the specific protein or nucleic acid targets with which the compound interacts.

Mechanism of Cell Death: Determining whether the observed cytotoxicity is a result of apoptosis, necrosis, or other forms of programmed cell death through assays that measure caspase activation, DNA fragmentation, and mitochondrial membrane potential.

Role of the Nitro Group: Investigating the bio-reductive activation of the nitro group. A common mechanism for nitro-aromatic compounds involves enzymatic reduction to form reactive nitroso and hydroxylamine (B1172632) intermediates, which can induce cellular damage by covalently modifying DNA or proteins. mdpi.com

Comparative Studies: A study on the related compound, (E)-methyl 3-(2-aminophenyl)acrylate, utilized Density Functional Theory (DFT) to investigate its cyclization reaction mechanism, highlighting the roles of the substrate and solvent as catalysts. nih.gov Similar in-depth studies on this compound could reveal how it interacts within a biological system.

| Biological Activity | Cell Line | IC50 Value | Reference |

| Cytotoxicity | P388 Murine Leukemia | 27.78 µg/mL | researchgate.net |

Exploration of New Application Domains

Beyond its nascent potential in oncology, the unique electronic and structural features of this compound suggest its utility in other advanced fields. smolecule.com